3-cyclopropyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

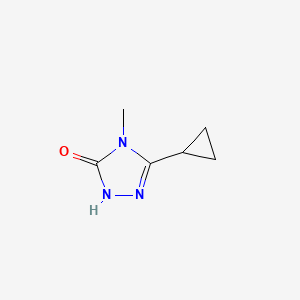

3-Cyclopropyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a substituted triazolone derivative characterized by a 1,2,4-triazole core fused with a ketone group and functionalized with a cyclopropyl and methyl substituent.

- Biological activities: Antifungal, antimicrobial, antitumor, and antioxidant properties .

- Acidic properties: Weak acidity due to the triazolone ring, enabling potentiometric titration in non-aqueous solvents .

- Synthetic versatility: Reactivity toward acetylation, methylation, and Schiff base formation .

Properties

IUPAC Name |

3-cyclopropyl-4-methyl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-9-5(4-2-3-4)7-8-6(9)10/h4H,2-3H2,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQQCERIHSPGOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-cyclopropyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the reaction of cyclopropylamine with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

3-cyclopropyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl or methyl groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

3-cyclopropyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial and antifungal agent. Researchers are exploring its efficacy against various pathogens.

Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

Industry: It serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals, contributing to the development of new drugs and pesticides.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction disrupts the normal biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key analogs and their substituents include:

Key Differences :

- Cyclopropyl vs.

- Methyl at R<sup>4</sup>: Smaller than benzylidenamino or acetyl groups, possibly reducing steric hindrance in biological interactions .

Physicochemical Properties

pKa Values in Non-Aqueous Solvents

Triazolone derivatives exhibit weak acidity (pKa ~8–12) influenced by substituents and solvents:

Trends :

- Electron-withdrawing groups (e.g., acetyl) lower pKa by stabilizing deprotonation.

- Polar solvents (e.g., acetonitrile) yield higher pKa due to reduced solvation of conjugate base .

Antioxidant Activity

Comparisons based on DPPH radical scavenging and metal chelation assays:

| Compound | IC50 (DPPH) | Metal Chelation (%) | Reference |

|---|---|---|---|

| 3-Ethyl-4-(diethylamino) | 28.5 μM | 72% (Fe<sup>2+</sup>) | |

| 3-Phenyl-4-acetyl | 45.2 μM | 58% (Cu<sup>2+</sup>) | |

| BHT (reference) | 19.8 μM | 85% (Fe<sup>2+</sup>) |

Inference for Cyclopropyl Derivative :

- The cyclopropyl group’s electron-donating nature may enhance radical scavenging compared to methyl but be less effective than diethylamino groups .

Antitumor and Antimicrobial Activity

Spectroscopic and Computational Data

NMR Chemical Shifts

GIAO/DFT calculations for triazolones reveal substituent effects on <sup>1</sup>H and <sup>13</sup>C shifts:

| Substituent | δ<sup>1</sup>H (Triazolone CH) | δ<sup>13</sup>C (C=O) | Reference |

|---|---|---|---|

| Ethyl | 7.8–8.2 ppm | 165–168 ppm | |

| Phenyl | 8.0–8.5 ppm | 170–173 ppm | |

| Cyclopropyl (predicted) | ~7.6–8.0 ppm | ~163–166 ppm |

Key Insight : Cyclopropyl’s sp<sup>3</sup> carbons may deshield adjacent protons less than aromatic groups, reducing δ<sup>1</sup>H values .

Biological Activity

3-Cyclopropyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound belonging to the triazole family, which has garnered interest due to its diverse biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

The compound's molecular formula is , with a molecular weight of approximately 154.17 g/mol. Its structure features a triazole ring fused with a cyclopropyl group, which is significant for its biological interactions.

Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit potent antimicrobial properties. Specifically, studies indicate that this compound shows efficacy against various bacterial strains. The mechanism of action is believed to involve the inhibition of cell wall synthesis and disruption of membrane integrity.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| E. coli | 15 | 32 |

| S. aureus | 18 | 16 |

| P. aeruginosa | 12 | 64 |

Antifungal Activity

The compound has also been evaluated for antifungal properties. In vitro studies have shown effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger.

| Fungal Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| C. albicans | 20 | 32 |

| A. niger | 17 | 64 |

Anti-inflammatory Effects

In addition to antimicrobial properties, preliminary studies suggest that this compound may possess anti-inflammatory effects. It appears to modulate pro-inflammatory cytokines and reduce edema in animal models.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within microbial cells and mammalian systems. For instance, it may inhibit enzymes involved in the biosynthesis of essential cellular components.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various triazole derivatives including our compound against resistant strains of bacteria. The results showed significant activity with low MIC values compared to standard antibiotics .

- Anti-inflammatory Research : A recent investigation published in Pharmaceutical Research assessed the anti-inflammatory potential of triazole compounds in a rat model of arthritis. The study indicated that treatment with this compound led to a marked reduction in inflammatory markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.